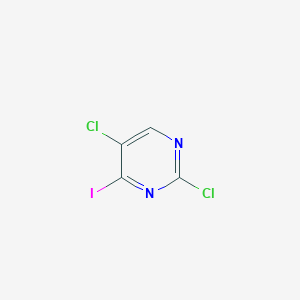
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of chloro, fluoro, and trimethylsilyl groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzoic acid derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and silylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
化学反応の分析
Types of Reactions
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Coupling: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated benzoic acids, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The presence of chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The trimethylsilyl group can also influence the compound’s solubility and stability, affecting its overall activity.
類似化合物との比較
Similar Compounds
2-chloro-6-fluorobenzoic acid: Lacks the trimethylsilyl group, which affects its reactivity and applications.
3-(trimethylsilyl)benzoic acid: Lacks the halogen substituents, resulting in different chemical properties.
2-chloro-3-(trimethylsilyl)benzoic acid: Similar structure but different substitution pattern, leading to variations in reactivity.
Uniqueness
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is unique due to the combination of chloro, fluoro, and trimethylsilyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
2092513-11-4 |
|---|---|
分子式 |
C10H12ClFO2Si |
分子量 |
246.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



